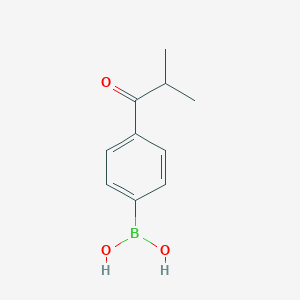
(4-Isobutyrylphenyl)boronsäure
Übersicht
Beschreibung
“(4-Isobutyrylphenyl)boronic acid” is a type of organoborane compound . It has a CAS Number of 186498-27-1 and a molecular weight of 192.02 . Its linear formula is C10H13BO3 .
Synthesis Analysis
The synthesis of “(4-Isobutyrylphenyl)boronic acid” involves the addition of organometallic reagents to boranes . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .Molecular Structure Analysis
The molecular structure of “(4-Isobutyrylphenyl)boronic acid” is represented by the linear formula C10H13BO3 . It has a molecular weight of 192.02 .Chemical Reactions Analysis
Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are used in various chemical reactions. They are particularly used in Suzuki–Miyaura cross-coupling reactions . Borinic acids are not competent catalysts for amidation, as they either form unreactive amino-carboxylate complexes or undergo protodeboronation to give boronic acids .Physical And Chemical Properties Analysis
“(4-Isobutyrylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 306.5±35.0 °C at 760 mmHg, and a flash point of 139.2±25.9 °C .Wissenschaftliche Forschungsanwendungen
1. Erkennung und Nachweis von Diolen und Anionen (4-Isobutyrylphenyl)boronsäure kann für den Nachweis von Diolen und Anionen verwendet werden, was eine der häufigsten Anwendungen von Boronsäuren ist. Sie können mit Zuckern und anderen diolhaltigen Verbindungen Komplexe bilden, wodurch sie in Sensoren für biologische Moleküle wie Glucose oder Katecholamine wie Dopamin nützlich sind .
Synthese von Borinsäurederivaten
Jüngste Fortschritte in der Synthesechemie haben gezeigt, dass Boronsäuren in Borinsäurederivate umgewandelt werden können. Diese Derivate haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften und Pharmazeutika .
Zwischenprodukte der organischen Synthese
Boronsäuren dienen als Zwischenprodukte in der organischen Synthese, insbesondere bei Suzuki-Kupplungsreaktionen, bei denen sie mit Arylhalogeniden unter Bildung von Biarylverbindungen reagieren. Dies ist ein wichtiger Schritt bei der Synthese komplexer organischer Moleküle, die in Pharmazeutika und Agrochemikalien verwendet werden .
Kolorimetrische Assays für Biomakromoleküle
Auf Boronsäure basierende molekulare Sonden werden für den kolorimetrischen Nachweis von kleinen Molekülen und Biomakromolekülen verwendet. Diese Anwendung ist von Bedeutung bei der Entwicklung von Assays für die klinische Diagnostik und die biochemische Forschung .
Klickchemie-Anwendungen
Die Vielseitigkeit von Boronsäuren erstreckt sich auf die Klickchemie, bei der sie zur Synthese von Verbindungen verwendet werden, die die Boronsäureeinheit enthalten. Dies hat Auswirkungen auf die Entwicklung neuer Materialien und Biokonjugationsstrategien .
Wirkmechanismus
Target of Action
The primary target of (4-Isobutyrylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by (4-Isobutyrylphenyl)boronic acid is the SM cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of (4-Isobutyrylphenyl)boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Isobutyrylphenyl)boronic acid is influenced by various environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Vorteile Und Einschränkungen Für Laborexperimente
(4-Isobutyrylphenyl)boronic acid has several advantages for laboratory experiments. For example, it is relatively stable and can be stored for long periods of time. In addition, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, (4-Isobutyrylphenyl)boronic acid also has some limitations. For example, it is relatively expensive, making it difficult to use in large-scale experiments. In addition, it is toxic and should be handled with care.
Zukünftige Richtungen
(4-Isobutyrylphenyl)boronic acid has a variety of potential future applications in scientific research. For example, it could be used to synthesize new pharmaceuticals or other drugs. In addition, it could be used to study the structure and function of enzymes and proteins. It could also be used to study biochemical pathways and to develop new therapeutic strategies for the treatment of diseases. Finally, it could be used to develop new materials for use in industrial applications.
Synthesemethoden
The synthesis of (4-Isobutyrylphenyl)boronic acid is relatively straightforward and can be accomplished in a few steps. The first step is the synthesis of 4-isobutylbenzaldehyde, which is accomplished by reacting 4-isobutylphenol with formaldehyde. This reaction is carried out in the presence of an acidic catalyst, such as hydrochloric acid. The second step is the reaction of 4-isobutylbenzaldehyde with sodium borohydride to form (4-Isobutyrylphenyl)boronic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at room temperature.
Safety and Hazards
“(4-Isobutyrylphenyl)boronic acid” is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemische Analyse
Biochemical Properties
This interaction leads to their utility in various sensing applications .
Cellular Effects
Boronic acids have been shown to interact with proteins and are used for cell labeling . They have also been used in polymers for the controlled release of insulin .
Molecular Mechanism
Boronic acids are known to form dynamic covalent bonds with diols, which can impart self-healing properties to hydrogels, organic gels, elastomers, and plastics .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them important to organic synthesis .
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions .
Eigenschaften
IUPAC Name |
[4-(2-methylpropanoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUNNCDOCRSHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611202 | |
| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186498-27-1 | |
| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
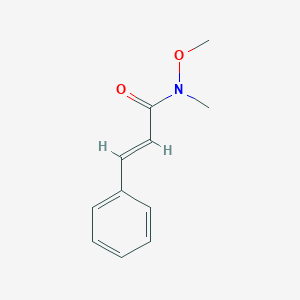
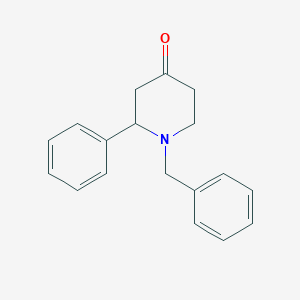
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
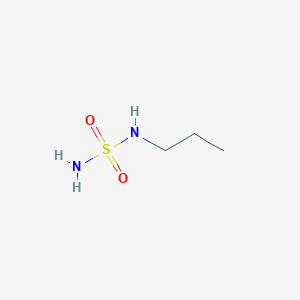

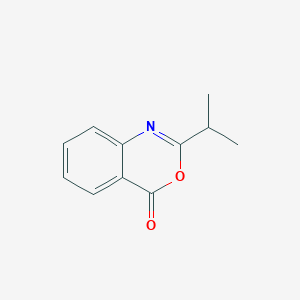
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)



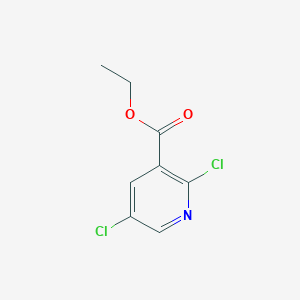

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)